Crystal Structure and Hydrogen Bonding Network of the Core Phenylsulfanyl-Acetamide Scaffold
The structurally analogous compound N-phenyl-2-(phenylsulfanyl)acetamide (C14H13NOS) was synthesized and characterized via single-crystal X-ray diffraction [1]. In the crystal lattice, N—H⋯O hydrogen bonding leads to the formation of chains of molecules along the [100] direction, with chains further linked by C—H⋯π interactions to form a three-dimensional network [1]. The crystal studied was twinned by a twofold rotation around [100]. For 2-(phenylsulfanyl)-N-propylacetamide, the N-propyl substitution (vs. N-phenyl) is predicted to modulate hydrogen bonding geometry and packing interactions due to altered steric demand and reduced π-stacking potential. While direct crystallographic data for 2-(phenylsulfanyl)-N-propylacetamide remain unpublished, the established scaffold geometry provides a foundation for structure-based design efforts where N-alkyl substitution patterns may be optimized for desired molecular recognition properties.
| Evidence Dimension | Crystal packing interactions (hydrogen bonding network) |
|---|---|
| Target Compound Data | N-propyl substitution (C17H19NOS); crystallographic data not published |
| Comparator Or Baseline | N-phenyl-2-(phenylsulfanyl)acetamide: N—H⋯O hydrogen bonding chains along [100]; C—H⋯π interactions form 3D network; twinned crystal |
| Quantified Difference | Qualitative difference in hydrogen bonding geometry and π-stacking potential predicted; quantitative comparison not available |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation; 100 K (for comparator) |
Why This Matters
Understanding hydrogen bonding patterns informs crystallization behavior and solubility predictions, critical for formulation development and co-crystal engineering.
- [1] Elgemeie, G. H. et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(4), x240245. DOI: 10.1107/S2414314624002453. View Source
